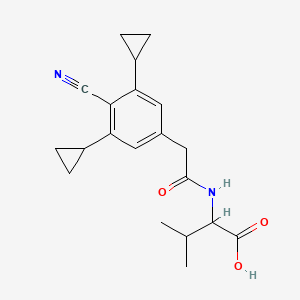
Guanine-13C5,15N5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanine-13C5,15N5 is a stable isotope-labeled compound of guanine, which is one of the fundamental components of nucleic acids, including deoxyribonucleic acid and ribonucleic acid . Guanine is a purine derivative, consisting of a fused pyrimidine-imidazole ring system with conjugated double bonds . The labeling with carbon-13 and nitrogen-15 isotopes makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanine-13C5,15N5 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of isotope-labeled precursors and specific reaction conditions . One common method involves the reaction of an amine with an activated guanine precursor, followed by deprotection to yield the labeled guanine . Thiourea derivatives and S-methylisothiourea are often used as guanidylating agents in these reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotope-labeled starting materials and optimized reaction conditions to ensure high yield and purity . The process may include multiple steps of purification and quality control to meet the stringent requirements for research-grade compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Guanine-13C5,15N5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used . For example, oxidation may yield oxidized guanine derivatives, while substitution reactions may result in the formation of various guanine analogs .
Applications De Recherche Scientifique
Guanine-13C5,15N5 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a tracer in studies involving nucleic acid synthesis and metabolism
Biology: Employed in research on DNA and RNA structure, function, and interactions
Medicine: Utilized in pharmacokinetic and metabolic studies to understand the behavior of guanine-containing drugs
Industry: Applied in the development of new diagnostic tools and therapeutic agents
Mécanisme D'action
The mechanism of action of Guanine-13C5,15N5 involves its incorporation into nucleic acids, where it participates in various biochemical processes . The labeled isotopes allow for precise tracking and quantification of guanine in different biological systems . Guanine interacts with specific molecular targets, such as enzymes involved in nucleic acid metabolism, and modulates their activity . This interaction is crucial for understanding the compound’s effects on cellular functions and its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Guanine-13C5,15N5 can be compared with other isotope-labeled guanine compounds, such as Guanine-13C5 and Guanine-15N5 . While these compounds share similar structural features, the specific labeling with both carbon-13 and nitrogen-15 in this compound provides unique advantages for certain research applications .
List of Similar Compounds
Propriétés
Formule moléculaire |
C5H5N5O |
|---|---|
Poids moléculaire |
161.057 g/mol |
Nom IUPAC |
2-(15N)azanyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
Clé InChI |
UYTPUPDQBNUYGX-IIYFYTTLSA-N |
SMILES isomérique |
[13CH]1=[15N][13C]2=[13C]([15NH]1)[13C](=O)[15NH][13C](=[15N]2)[15NH2] |
SMILES canonique |
C1=NC2=C(N1)C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)




![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)




![5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)
![2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)
![methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B15136051.png)

